molecular formula C5H13ClN2O2S B6203349 rac-N-[(1s,3s)-3-aminocyclobutyl]methanesulfonamide hydrochloride, cis CAS No. 1867588-73-5

rac-N-[(1s,3s)-3-aminocyclobutyl]methanesulfonamide hydrochloride, cis

Cat. No.: B6203349
CAS No.: 1867588-73-5
M. Wt: 200.7
InChI Key:
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Description

rac-N-[(1s,3s)-3-aminocyclobutyl]methanesulfonamide hydrochloride, cis: is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclobutyl ring and a methanesulfonamide group. The presence of the hydrochloride salt enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-N-[(1s,3s)-3-aminocyclobutyl]methanesulfonamide hydrochloride, cis typically involves the following steps:

    Formation of the cyclobutyl ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the amino group: The amino group can be introduced via amination reactions using reagents such as ammonia or amines.

    Attachment of the methanesulfonamide group: This step involves the reaction of the cyclobutyl amine with methanesulfonyl chloride under basic conditions.

    Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to the methanesulfonamide compound to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

rac-N-[(1s,3s)-3-aminocyclobutyl]methanesulfonamide hydrochloride, cis can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted methanesulfonamide derivatives.

Scientific Research Applications

rac-N-[(1s,3s)-3-aminocyclobutyl]methanesulfonamide hydrochloride, cis has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-N-[(1s,3s)-3-aminocyclobutyl]methanesulfonamide hydrochloride, cis involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-N-[(1s,3s)-3-aminocyclobutyl]methanesulfonamide hydrochloride, cis is unique due to its specific cyclobutyl ring structure and the presence of the methanesulfonamide group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

1867588-73-5

Molecular Formula

C5H13ClN2O2S

Molecular Weight

200.7

Purity

95

Origin of Product

United States

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